N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide
CAS No.: 946289-98-1
Cat. No.: VC11951864
Molecular Formula: C22H19FN2O3S
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946289-98-1 |
|---|---|
| Molecular Formula | C22H19FN2O3S |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C22H19FN2O3S/c23-18-9-12-20(13-10-18)29(27,28)24-19-11-8-16-7-4-14-25(21(16)15-19)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15,24H,4,7,14H2 |
| Standard InChI Key | QZCGQIVKOBWASP-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
Introduction
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are widely studied for their biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique structure combines a benzoyl-tetrahydroquinoline core and a fluorobenzene sulfonamide moiety, making it a potential candidate for various therapeutic applications.
Synthesis Pathway
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide typically involves:
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Quinoline Derivatization: Starting with tetrahydroquinoline derivatives, the benzoylation step introduces the benzoyl group at the nitrogen atom.
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Sulfonation Reaction: A sulfonamide functional group is introduced by reacting the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.
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Purification and Characterization: The final product is purified using recrystallization or chromatography and characterized using spectroscopic techniques like NMR, IR, and mass spectrometry.
Potential Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is investigated for its potential in:
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Antimicrobial Activity: Sulfonamides are known to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), a substrate in folate synthesis pathways.
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Anticancer Properties: The tetrahydroquinoline scaffold has been associated with antiproliferative activity against cancer cell lines.
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Anti-inflammatory Effects: Fluorobenzene sulfonamides are explored for their ability to modulate inflammatory pathways.
Physicochemical Data Comparison
Below is a comparison of related compounds for better understanding:
Current Limitations
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Limited experimental data on pharmacokinetics and toxicity.
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Lack of detailed molecular docking or receptor-binding studies.
Future Research
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Biological Screening: Evaluate antimicrobial and anticancer activity using in vitro models.
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Molecular Docking: Study interactions with target enzymes or receptors to elucidate mechanisms of action.
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Pharmacokinetics: Investigate ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess drug-likeness.
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